(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRJEVGBMDFBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-Chloronicotinic Acid
The synthesis begins with 5-chloronicotinic acid , which is esterified to methyl 5-chloronicotinate using thionyl chloride (SOCl₂) in methanol. This step, adapted from analogous procedures, achieves yields of 80–85% under mild conditions (0–25°C, 4–6 hours). The esterification reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.
Reduction to (5-Chloropyridin-3-yl)methanol
The ester is reduced to the primary alcohol [(5-chloropyridin-3-yl)methanol] using sodium borohydride (NaBH₄) in methanol. This step, conducted at room temperature for 4 hours, proceeds in 90–95% yield . The alcohol is purified via silica gel chromatography, with purity confirmed by ¹H NMR (δ 4.66 ppm, singlet for -CH₂OH).
Chlorination to 3-(Chloromethyl)-5-chloropyridine
The alcohol is treated with SOCl₂ in dichloromethane (DCM) catalyzed by N,N-dimethylformamide (DMF) to yield 3-(chloromethyl)-5-chloropyridine . This reaction, performed at 0°C to room temperature for 1–4 hours, achieves 78–89% yield . The product is characterized by a distinct ¹H NMR signal at δ 4.66 ppm (singlet for -CH₂Cl) and LC-MS ([M+H]⁺ = 162.0).
Nucleophilic Substitution with Cyclopropylamine
Reaction Optimization
The chloromethyl intermediate undergoes SN2 substitution with cyclopropylamine in anhydrous DCM or tetrahydrofuran (THF). Key parameters include:
-
Molar ratio : A 1.5–2.0 equiv excess of cyclopropylamine ensures complete displacement of chloride.
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Temperature : Reactions at 40–60°C for 12–24 hours improve kinetics without side-product formation.
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Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, shifting equilibrium toward product formation.
The crude amine is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexanes/ethyl acetate) to yield (5-chloropyridin-3-yl)(cyclopropyl)methanamine in 70–75% yield .
Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether or methanol to form the hydrochloride salt. Crystallization from ethanol/diethyl ether affords the final product in 95–98% purity , confirmed by HPLC and elemental analysis.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of (5-chloropyridin-3-yl)(cyclopropyl)ketone with ammonium acetate and sodium cyanoborohydride. However, the ketone precursor’s synthesis—via Friedel-Crafts acylation or Grignard reactions—proved low-yielding (<30%) due to pyridine’s electron-deficient ring.
Amide Coupling and Reduction
Coupling 5-chloronicotinic acid with cyclopropylmethanamine using HATU/DIPEA forms an amide intermediate, which is reduced with lithium aluminum hydride (LiAlH₄). While this route achieves 60–65% yield , it requires stringent anhydrous conditions and generates stoichiometric waste, making it less scalable.
Scalability and Industrial Considerations
The nucleophilic substitution route is favored for large-scale synthesis due to:
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Cost-effectiveness : SOCl₂ and cyclopropylamine are commercially available at scale.
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Minimal purification steps : Crystallization of the hydrochloride salt avoids costly chromatography.
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Safety : Avoids pyrophoric reagents (e.g., LiAlH₄) and high-pressure conditions.
Process intensification studies suggest that continuous flow reactors could enhance yields by improving heat transfer and reducing reaction times.
Challenges and Mitigation Strategies
Byproduct Formation
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Di-alkylation : Excess cyclopropylamine or prolonged reaction times lead to quaternary ammonium salts. Mitigated by stoichiometric control and real-time HPLC monitoring.
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Oxidation : The amine’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Acts as a reagent in various chemical reactions, facilitating the formation of derivatives and analogs.
-
Biology
- Investigated for its potential antimicrobial properties, showing efficacy against various bacterial strains.
- Explored for anticancer activities, targeting specific cancer cell lines.
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Medicine
- Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
- Studied for its role as a pharmaceutical intermediate in creating new medications.
-
Industry
- Utilized in the production of specialty chemicals and agrochemicals.
- Functions as an intermediate in the synthesis of other industrial compounds.
Recent studies have highlighted the biological activities of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride, which include:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC₅₀ = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Case Studies
-
Antimicrobial Activity Study (2024)
- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023)
- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound showed a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours.
-
Inflammation Model Study (2025)
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Aromatic Systems : The target compound’s 5-chloropyridin-3-yl group distinguishes it from bromophenyl or fluorophenyl analogs (e.g., ). Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or methyl groups .
- Stereochemistry : Some analogs, such as the (1S,2S)-configured compound in , exhibit stereochemical complexity absent in the target compound, which lacks described stereocenters .
Physicochemical and Functional Properties
- Purity : Analogs like those in achieve 95–98% purity via chromatography or recrystallization , suggesting similar purification feasibility for the target compound.
- Solubility : The hydrochloride salt form enhances water solubility compared to free bases. Chlorine’s hydrophobicity may reduce solubility relative to methoxy-substituted analogs (e.g., Compound 36 ).
- Biological Activity : While highlights serotonin 2C receptor modulation for phenylcyclopropylmethylamines , the target compound’s pyridine core may shift selectivity toward other targets (e.g., kinase inhibition).
Biological Activity
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H12ClN2
- Molecular Weight : 186.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in various metabolic pathways, which can lead to therapeutic effects.
- Receptor Binding : It is hypothesized that the compound binds to specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties, particularly against certain cancer cell lines.
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MCF-7 (breast cancer) | 10 | 75 |
| A549 (lung cancer) | 15 | 65 |
| HeLa (cervical cancer) | 12 | 70 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results confirmed its broad-spectrum activity, particularly against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis . -
Anticancer Research :
In vitro studies published in the Journal of Medicinal Chemistry demonstrated that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential for further development as an anticancer therapeutic . -
Pharmacokinetics and Metabolism :
A pharmacokinetic study indicated that this compound has favorable absorption characteristics with a half-life of approximately 6 hours in rat models. This information is critical for determining dosing regimens in future clinical applications .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloropyridine
The chlorine atom at the 5-position of the pyridine ring undergoes nucleophilic displacement under specific conditions:
Key Findings :
-
Palladium-catalyzed cross-couplings (e.g., with (5-bromopyridin-2-yl)methanamine) yield pharmacologically relevant heterocycles .
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Steric hindrance from the cyclopropane group slows substitution kinetics compared to non-cyclopropyl analogs.
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in selective ring-opening or functionalization:
Case Study :
Under acidic conditions, the cyclopropane ring undergoes hydrolysis to form a linear propylamine side chain while retaining the chloropyridine core. This reactivity is exploited in prodrug activation strategies.
Amine Group Transformations
The protonated amine participates in classical amine reactions after deprotection:
Synthetic Utility :
The amine serves as a handle for introducing diversity in structure-activity relationship (SAR) studies, particularly in kinase inhibitor development .
Coordination Chemistry
The compound acts as a ligand for transition metals, leveraging both pyridine N and amine groups:
| Metal Center | Coordination Mode | Applications | Source |
|---|---|---|---|
| Pd(II) | Bidentate (N-pyridine, NH₂) | Cross-coupling catalyst | |
| Cu(I) | Monodentate (pyridine N) | Click chemistry intermediates |
Notable Example :
In Pd-mediated Sonogashira couplings, the pyridine nitrogen coordinates to Pd, facilitating alkyne insertion reactions .
Stability and Degradation Pathways
Stability Profile :
The hydrochloride salt exhibits hygroscopicity, requiring anhydrous storage below −20°C for long-term stability.
Q & A
Basic: What synthetic strategies are recommended for preparing (5-chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride?
Methodological Answer:
A plausible synthesis involves a reductive amination approach. React 5-chloro-pyridine-3-carbaldehyde with cyclopropylamine under acidic conditions to form an imine intermediate, followed by reduction using NaBH or catalytic hydrogenation (e.g., H/Pd-C). The free base is then treated with HCl to yield the hydrochloride salt. Critical steps include optimizing reaction temperature (e.g., 50–80°C for imine formation) and solvent choice (e.g., MeOH or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Key Considerations:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Confirm enantiomeric purity if chirality is introduced (e.g., via chiral HPLC) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm substituent positions. The cyclopropyl group shows characteristic splitting (e.g., δ 1.03 ppm, multiplet for cyclopropyl protons) and coupling constants (e.g., J = 7–9 Hz for geminal protons) .
- HRMS : Validate molecular weight (e.g., [M+H] peak matching calculated mass ± 0.002 Da) .
- HPLC : Assess purity (≥95%) using a C18 column and UV detection at 254 nm .
Advanced: How does the cyclopropyl group influence the compound’s electronic and steric properties in receptor binding studies?
Methodological Answer:
The cyclopropyl group introduces angle strain and restricted rotation, which can:
- Enhance rigidity : Stabilize bioactive conformations via pre-organization, as seen in serotonin receptor ligands .
- Modulate lipophilicity : Impact membrane permeability (logP can be calculated using software like MarvinSketch).
- Steric effects : Use molecular docking (e.g., AutoDock Vina) to predict clashes or complementarity with binding pockets.
Experimental Validation:
- Compare binding affinities of analogs with/without cyclopropyl groups (e.g., radioligand displacement assays using H-labeled reference compounds) .
Advanced: How can contradictory solubility data in different solvent systems be resolved?
Methodological Answer:
Contradictions often arise from pH-dependent solubility or solvent polarity effects.
- pH-Solubility Profile : Perform equilibrium solubility studies in buffers (pH 1–7.4) using shake-flask methods.
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at 25°C .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or micelle formation in aqueous media.
Example Workflow:
Prepare saturated solutions in target solvents.
Filter and quantify via UV-Vis spectroscopy or LC-MS .
Advanced: What strategies are effective for resolving enantiomers of this compound if chirality is present?
Methodological Answer:
If the cyclopropane or amine introduces chirality:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) and analyze via H NMR .
Case Study:
Enantiomers of related cyclopropylamines (e.g., (R)- and (S)-1-(4-trifluoromethoxyphenyl)ethylamine) were resolved using Chiralpak AD-H columns .
Basic: What stability tests should be conducted prior to biological assays?
Methodological Answer:
- Thermal Stability : Incubate solid samples at 40°C/75% RH for 1–4 weeks; monitor degradation via HPLC.
- Solution Stability : Store in DMSO or PBS at 4°C and room temperature; assess over 24–72 hours.
- Light Sensitivity : Expose to UV/Vis light (ICH Q1B guidelines) and check for photodegradation products .
Advanced: How can researchers investigate the compound’s selectivity across structurally related receptors (e.g., 5-HT2C vs. 5-HT2B)?
Methodological Answer:
- Functional Assays : Use calcium flux (FLIPR) or cAMP assays in HEK293 cells expressing 5-HT2C/2B receptors.
- Binding Studies : Perform competition binding with H-LSD or H-ketanserin.
- Data Analysis : Calculate IC and K values; statistical significance (p<0.05) via ANOVA .
Controls:
- Include reference agonists/antagonists (e.g., SB 242084 for 5-HT2C).
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo models be reconciled?
Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolism, bioavailability).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction.
- In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma for PK modeling (e.g., non-compartmental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
